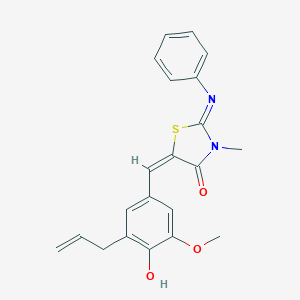![molecular formula C22H24Cl2N2O3S B298663 N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B298663.png)
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
作用機序
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X exerts its effects by binding to specific enzymes and ion channels in cells. In cancer cells, this compound X binds to the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. By inhibiting this enzyme, this compound X prevents the synthesis of nucleic acids, thereby inhibiting cell proliferation. In neurons, this compound X binds to specific ion channels, such as the voltage-gated sodium channel, and modulates their activity, thereby affecting neuronal excitability. In cardiovascular cells, this compound X has been shown to activate potassium channels, which leads to vasodilation.
Biochemical and Physiological Effects:
This compound X has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound X inhibits cell proliferation and induces cell death. In neurons, this compound X modulates neuronal excitability and can affect synaptic transmission. In cardiovascular cells, this compound X induces vasodilation and can lower blood pressure.
実験室実験の利点と制限
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X has several advantages for use in lab experiments, including its high potency and specificity for its target enzymes and ion channels. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and handling.
将来の方向性
There are several potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X. One area of interest is the development of more potent and selective analogs of this compound X for use in scientific research and potential therapeutic applications. Another area of interest is the study of the long-term effects of this compound X on cells and organisms, including potential side effects and toxicity. Finally, there is potential for the use of this compound X in combination with other drugs or therapies to enhance their efficacy or reduce their side effects.
合成法
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X is synthesized through a multistep process involving the reaction of several chemical compounds. The first step involves the reaction of bicyclo[2.2.1]hept-2-ene with chlorosulfonic acid to form the corresponding sulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with 3,5-dichloroaniline to form the sulfonyl amide intermediate. Finally, the sulfonyl amide intermediate is reacted with 2-bromoacetic acid to form this compound X.
科学的研究の応用
N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound X has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neuroscience, this compound X has been studied for its potential use as a tool to study the function of ion channels in neurons. In cardiovascular research, this compound X has been shown to have vasodilatory effects, which could potentially be used to treat hypertension.
特性
分子式 |
C22H24Cl2N2O3S |
|---|---|
分子量 |
467.4 g/mol |
IUPAC名 |
N-(3-bicyclo[2.2.1]heptanyl)-2-(3,5-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C22H24Cl2N2O3S/c1-14-2-6-20(7-3-14)30(28,29)26(19-11-17(23)10-18(24)12-19)13-22(27)25-21-9-15-4-5-16(21)8-15/h2-3,6-7,10-12,15-16,21H,4-5,8-9,13H2,1H3,(H,25,27) |
InChIキー |
INLIENHOSRELNG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC(=CC(=C4)Cl)Cl |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC(=CC(=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B298583.png)
![Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B298586.png)

![5-[(5-Chloro-2-thienyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B298591.png)
![2-[3-(dimethylamino)phenoxy]-N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B298592.png)
![4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine](/img/structure/B298593.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)
![1-allyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298596.png)
![(5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298597.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298600.png)
![(5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298601.png)
![4-(Methoxymethyl)-6-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]nicotinonitrile](/img/structure/B298603.png)